

Fenpiprane Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Fenpiprane

CAS No.: 3540-95-2

Cat. No.: B1207603

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This document provides an in-depth technical overview of **fenpiprane** hydrochloride (CAS: 3329-14-4), a tertiary amine and diphenylmethane derivative.[1][2] Primarily investigated for its application in managing functional gastrointestinal disorders, its core mechanism revolves around the competitive antagonism of muscarinic acetylcholine receptors.[1] This guide is intended for researchers, chemists, and drug development professionals, offering a comprehensive look at the compound's properties, synthesis, mechanism, and the analytical methodologies required for its study. The hydrochloride salt form is commonly used to improve the stability and aqueous solubility of the parent compound, **fenpiprane**, which is advantageous for research applications.[1]

Physicochemical Characteristics

Fenpiprane hydrochloride's structure features a piperidine ring linked to a 3,3-diphenylpropyl group. A key structural characteristic is its achiral nature, which simplifies synthesis and analytical characterization as there are no stereoisomers to consider.[3] The conversion to its hydrochloride salt significantly alters its physical properties, most notably increasing its melting point and enhancing its suitability for formulation in aqueous solutions.

A summary of its key properties is presented below:

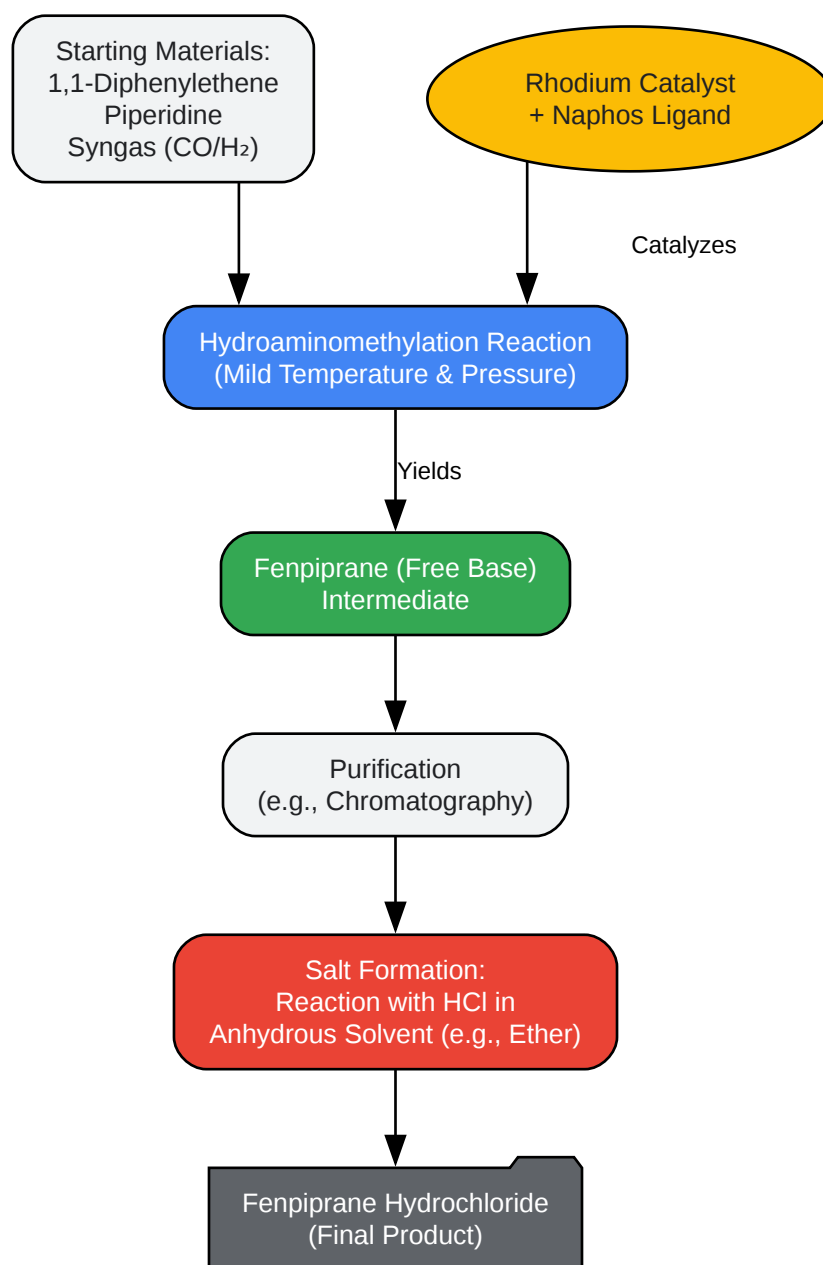
Property	Fenpiprane (Base)	Fenpiprane Hydrochloride	Source
IUPAC Name	1-(3,3-Diphenylpropyl)piperidine	1-(3,3-Diphenylpropyl)piperidine hydrochloride	[1]
CAS Number	3540-95-2	3329-14-4	[3]
Molecular Formula	C ₂₀ H ₂₅ N	C ₂₀ H ₂₆ ClN	[1][3]
Molecular Weight	279.42 g/mol	315.89 g/mol	[1][3]
Appearance	-	Solid powder	[2]
Melting Point	41-42.5°C	216-217°C	[3]
Chemical Class	Diphenylmethane Derivative	Diphenylmethane Derivative	[3]
Chirality	Achiral	Achiral	[3][4]

Synthesis and Manufacturing Insights

Modern synthetic strategies for **fenpiprane** focus on efficiency, safety, and environmental considerations, aligning with the principles of "green" chemistry. One of the most effective methods is the rhodium-catalyzed hydroaminomethylation of 1,1-diphenylethene. This approach is lauded for its high atom economy, minimizing waste by incorporating the majority of atoms from the starting materials into the final product.[3]

Rhodium-Catalyzed Synthesis Workflow

The causality behind this preferred synthetic route lies in its efficiency and mild reaction conditions, which reduce energy consumption and the need for harsh reagents. The workflow diagram below illustrates the key stages of this process, from starting materials to the final hydrochloride salt.



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Fig 1: Rhodium-Catalyzed Synthesis Workflow.

Illustrative Synthesis Protocol

The following protocol is a representative, self-validating methodology for the synthesis of **fenpiprane** hydrochloride.

- **Reactor Setup:** A high-pressure stainless-steel autoclave is charged with 1,1-diphenylethene, piperidine, a rhodium precursor (e.g., Rh(acac)(CO)₂), and a phosphine ligand (e.g.,

Naphos) in a suitable solvent like toluene under an inert atmosphere (Argon).

- **Reaction Initiation:** The reactor is sealed, purged, and pressurized with syngas (a mixture of carbon monoxide and hydrogen). The mixture is heated to the target temperature (e.g., 80-100°C) with stirring.
- **Process Monitoring (Self-Validation):** The reaction progress is monitored by taking aliquots at regular intervals and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting olefin. The pressure drop of the syngas also serves as an indicator of reaction progress. The reaction is deemed complete when the starting material is no longer detectable.
- **Isolation of Free Base:** Upon completion, the reactor is cooled, and the pressure is released. The solvent is removed under reduced pressure. The resulting crude product, **fenpiprane** free base, is then purified, typically via column chromatography on silica gel.
- **Salt Formation:** The purified **fenpiprane** base is dissolved in an anhydrous solvent such as diethyl ether. A stoichiometric amount of ethereal hydrogen chloride (HCl) is added dropwise with stirring.
- **Product Crystallization and Isolation:** **Fenpiprane** hydrochloride precipitates as a white solid. The solid is collected by filtration, washed with cold anhydrous ether to remove any residual impurities, and dried under vacuum to yield the final product. Purity is confirmed by melting point analysis and HPLC.

Mechanism of Action and Pharmacology

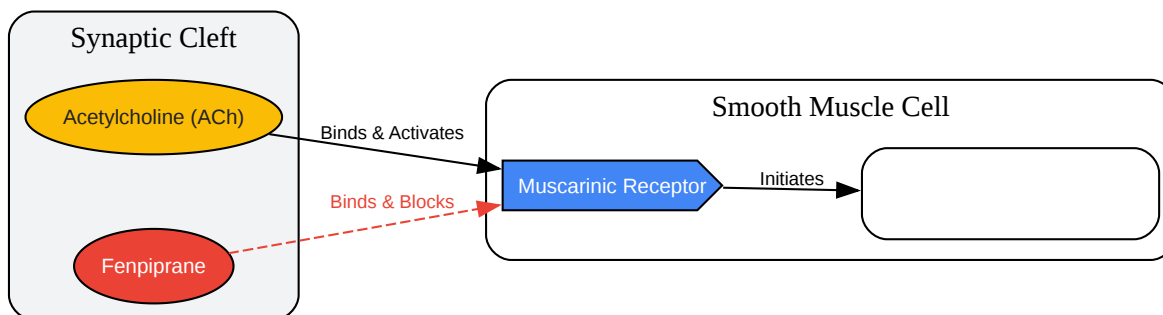
Fenpiprane's pharmacological effects are a direct result of its function as a competitive antagonist at muscarinic acetylcholine (ACh) receptors.^[1] These receptors are pivotal in mediating the parasympathetic nervous system's control over smooth muscle contraction and glandular secretions, particularly within the gastrointestinal (GI) tract.

By binding to these receptors without activating them, **fenpiprane** effectively blocks acetylcholine from binding.^[3] This inhibition leads to two primary physiological outcomes:

- **Spasmolytic Effect:** A reduction in the contraction of GI smooth muscle, which alleviates spasms.^[1]

- Antisecretory Effect: A decrease in the secretion of digestive fluids.[2]

This mechanism classifies **fenpiprane** as an antimuscarinic (or anticholinergic) agent, and it is categorized under the ATC code A03AX01 for "Other drugs for functional gastrointestinal disorders."[1]



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Fig 2: Competitive Antagonism at Muscarinic Receptors.

Analytical Methodologies

Robust and validated analytical methods are critical for the quantification of **fenpiprane** hydrochloride in both bulk materials and biological matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for purity and assay testing, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred for bioanalytical applications requiring high sensitivity.[1]

Protocol: Quantification by Reverse-Phase HPLC

This protocol describes a self-validating HPLC method for determining the assay of **fenpiprane** hydrochloride in a drug substance.

1. Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (Acetonitrile).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 220 nm.
- Injection Volume: 10 μ L.

2. Preparation of Solutions:

- Standard Solution (100 μ g/mL): Accurately weigh ~10 mg of **fenpiprane** hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).
- Sample Solution (100 μ g/mL): Prepare in the same manner as the standard solution using the sample to be tested.

3. System Suitability (Self-Validation Check):

- Before sample analysis, inject the standard solution five times.
- Acceptance Criteria:
 - The relative standard deviation (RSD) of the peak area for the five replicate injections must be $\leq 2.0\%$.
 - The theoretical plates for the **fenpiprane** peak should be ≥ 2000 .
 - The tailing factor should be ≤ 2.0 .
- Causality: Meeting these criteria ensures that the chromatographic system is performing with adequate precision, efficiency, and peak shape for accurate quantification.

4. Analysis Procedure:

- Inject the diluent (blank) to ensure no interfering peaks are present.
- Inject the standard solution.
- Inject the sample solution.
- Inject the standard solution again to bracket the sample.

5. Calculation: The assay of **fenpiprane** hydrochloride is calculated by comparing the peak area of the sample to the average peak area of the bracketing standards.

6. Method Validation Parameters:

- Linearity: Assessed over a range of concentrations (e.g., 1-200 µg/mL) with a correlation coefficient (r^2) requirement of ≥ 0.999 .
- Precision: Evaluated at multiple levels, with an acceptance criterion of $\leq 2.0\%$ RSD.
- Accuracy: Determined by spike-recovery studies at three concentration levels, with recovery required to be within 98.0-102.0%.
- Specificity: Demonstrated by showing no interference from degradation products in forced degradation studies (acid, base, oxidation, heat, light).

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the integrity of **fenpiprane** hydrochloride.

- Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area to avoid inhalation of the powder.^[5]
- Shipping: The compound is stable for several weeks under ambient shipping conditions.^[2]
- Storage:

- Short-term (days to weeks): Store at 0 - 4°C in a dry, dark place.[2]
- Long-term (months to years): For optimal stability, store at -20°C.[2]

Toxicology and Safety Profile

A comprehensive toxicological profile for **fenpiprane** hydrochloride is not widely available in public literature. However, its safety profile can be inferred from its chemical class (diphenylmethane) and its pharmacological class (antimuscarinic agent).

- Class-Related Adverse Effects (Antimuscarinic): As a competitive antagonist of muscarinic receptors, **fenpiprane** is expected to produce dose-dependent anticholinergic side effects.[6][7] These are predictable extensions of its mechanism of action and include:
 - Gastrointestinal: Dry mouth, constipation, reduced gut motility.[6][8]
 - Ocular: Blurred vision, mydriasis (pupil dilation), sensitivity to light.[4][6]
 - Cardiovascular: Tachycardia (increased heart rate).[6]
 - Genitourinary: Urinary retention.[6][8]
 - Central Nervous System (at high doses): Drowsiness, confusion, or agitation.[4][8]
- Chemical-Related Safety (Diphenylmethane): The diphenylmethane core structure is generally considered to be of low acute toxicity but may cause irritation upon direct contact.[9] Standard chemical handling procedures, such as avoiding skin/eye contact and ensuring adequate ventilation, are recommended.[5][9] When heated to decomposition, diphenylmethane derivatives may emit irritating fumes.[10]

Researchers should consult the specific Safety Data Sheet (SDS) for the lot number they are using and conduct a thorough risk assessment before beginning any experimental work.

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